Methyl 4-chloro-5-fluoropicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

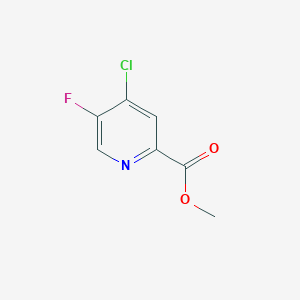

Methyl 4-chloro-5-fluoropicolinate is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of picolinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-5-fluoropicolinate can be synthesized through a multi-step process starting from 2-picolinic acid. The general synthetic route involves the chlorination of 2-picolinic acid to form 4-chloropicolinoyl chloride, followed by esterification with methanol to yield methyl 4-chloropicolinate. The fluorination step is then carried out to introduce the fluorine atom at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and fluorination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-fluoropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled temperature and pressure conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 4-chloro-5-fluoropicolinate has several scientific research applications:

Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives, including their antimicrobial and anticancer properties.

Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-chloro-3-fluoropicolinate: Similar in structure but with the fluorine atom at the 3-position instead of the 5-position.

Methyl 4-chloro-2-fluoropicolinate: Another derivative with the fluorine atom at the 2-position.

Uniqueness

Methyl 4-chloro-5-fluoropicolinate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique arrangement allows

Biological Activity

Methyl 4-chloro-5-fluoropicolinate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by a pyridine ring substituted with chlorine and fluorine atoms. Its chemical structure can be represented as follows:

This unique structure contributes to its biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

1. Antimycobacterial Activity:

Recent studies have highlighted the antimycobacterial properties of this compound derivatives. A series of chloropicolinate amides were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb) H37Rv. The findings indicated that several derivatives exhibited promising minimum inhibitory concentration (MIC) values, suggesting potential as new anti-TB agents without significant toxicity to human cells .

Table 1: MIC Values of Chloropicolinate Derivatives Against Mtb

| Compound | MIC (µg/mL) | Cytotoxicity |

|---|---|---|

| 16 | 0.5 | Non-toxic |

| 19 | 0.75 | Non-toxic |

| 22 | 1.0 | Non-toxic |

These compounds were noted for their ability to inhibit bacterial growth effectively while maintaining a therapeutic window that minimizes harm to human macrophages .

2. General Antibacterial Activity:

In addition to its antimycobacterial properties, this compound has shown broad-spectrum antibacterial activity. It has been tested against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth through disc diffusion methods .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition: The compound acts as an inhibitor or modulator of specific enzymes, which can disrupt essential bacterial functions.

- Binding Affinity: The presence of halogen substituents (chlorine and fluorine) enhances the binding affinity of the compound to molecular targets, influencing biochemical pathways critical for bacterial survival.

Case Studies and Research Findings

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel chloropicolinate derivatives revealed that compounds with more electronegative substituents in their phenyl rings exhibited enhanced antimycobacterial activity due to increased hydrophilicity. This correlation was supported by molecular docking studies that showed strong binding interactions with target proteins involved in the bacterial cell wall synthesis .

Case Study 2: Antibacterial Efficacy

Another research effort investigated the antibacterial efficacy of this compound against Malassezia globosa, a fungus associated with skin conditions. The study found that the compound significantly inhibited the activity of β-class carbonic anhydrase from this fungal pathogen, indicating its potential use in treating fungal infections .

Properties

IUPAC Name |

methyl 4-chloro-5-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPIQDOFADWHAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.